molecular formula C12H15N3O B2473905 1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol CAS No. 1341697-85-5

1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol

Cat. No.: B2473905
CAS No.: 1341697-85-5
M. Wt: 217.272
InChI Key: KICRRFCVTUZTHP-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidin-3-ol core substituted with a 1-methylbenzodiazol-2-yl group. The benzodiazolyl moiety (a fused bicyclic aromatic system containing two nitrogen atoms) is structurally analogous to benzimidazole, a scaffold known for diverse bioactivities, including antiviral and anticancer properties . The methyl group at the N1 position of the benzodiazolyl ring may enhance metabolic stability compared to unsubstituted analogs.

Properties

IUPAC Name

1-(1-methylbenzimidazol-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-14-11-5-3-2-4-10(11)13-12(14)15-7-6-9(16)8-15/h2-5,9,16H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICRRFCVTUZTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-benzodiazole with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group on the pyrrolidine ring is susceptible to oxidation under standard conditions.

  • Reagents/Conditions : Chromium trioxide (CrO<sub>3</sub>) in acidic media or Dess–Martin periodinane in dichloromethane.

  • Product : 1-(1-Methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-one (ketone derivative).

  • Mechanism : The alcohol is oxidized to a ketone via a two-electron oxidation process. Catalytic hydrogenation may reverse this reaction .

Electrophilic Aromatic Substitution (EAS)

The benzimidazole moiety undergoes EAS at electron-rich positions (C5 or C6), though methylation at N1 reduces reactivity compared to unsubstituted benzimidazoles.

  • Halogenation :

    • Reagents : Bromine (Br<sub>2</sub>) in acetic acid.

    • Product : 5-Bromo-1-methyl-2-(pyrrolidin-3-ol)benzimidazole .

  • Nitration :

    • Reagents : Nitrating mixture (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>).

    • Product : 5-Nitro derivative (minor) and 6-nitro isomer (major) .

Nucleophilic Substitution

The hydroxyl group can be replaced via nucleophilic substitution after activation:

  • Mitsunobu Reaction :

    • Reagents : DIAD, PPh<sub>3</sub>, and a nucleophile (e.g., thiols or amines).

    • Product : Thioether or amine derivatives at the C3 position of pyrrolidine .

Protection/Deprotection Strategies

The hydroxyl group is often protected during synthetic modifications:

  • Protection :

    • Reagents : Trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl).

    • Product : Silyl ether derivatives .

  • Deprotection :

    • Reagents : Tetrabutylammonium fluoride (TBAF) in THF .

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions for drug discovery:

Reaction Type Reagents/Conditions Product Yield
Amide Bond Formation HOBt, HBTU, DIPEA in DMFConjugates with carboxylic acids (e.g., NSAIDs)60–75%
Reductive Amination NaBH<sub>3</sub>CN, aldehydesSecondary/tertiary amine derivatives45–80%

Degradation Pathways

Under acidic or basic conditions, the compound undergoes hydrolysis:

  • Acidic Hydrolysis (HCl, reflux): Cleavage of the pyrrolidine ring to form γ-aminobutyric acid analogs.

  • Basic Hydrolysis (NaOH, H<sub>2</sub>O/EtOH): Degradation of the benzimidazole ring to quinazolinone derivatives .

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 200°C, releasing CO and NH<sub>3</sub> (TGA analysis) .

  • Solvent Effects : Reactivity enhanced in polar aprotic solvents (DMF, DMSO) .

  • pH Sensitivity : Stable in pH 4–8; rapid decomposition in strongly acidic/basic media .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets. The benzodiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects. Pathways involved include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with pyrrolidin-3-ol derivatives bearing distinct aromatic or heteroaromatic substituents, focusing on molecular properties, synthetic routes, and inferred bioactivities based on structural analogs.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Key Inferred Properties References
1-(1-Methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol C₁₂H₁₄N₃O 217.26* 1-Methylbenzodiazol-2-yl High aromaticity, potential for π-π stacking; moderate solubility due to hydroxyl group
1-(3-Chloro-benzyl)-pyrrolidin-3-ol C₁₁H₁₄ClNO 211.69 3-Chlorobenzyl Increased lipophilicity (Cl substituent); possible cytotoxicity
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol C₁₁H₁₂F₃NO 231.22* 3-Trifluoromethylphenyl Enhanced electron-withdrawing effects (CF₃); improved metabolic resistance
1-(2-Phenylethyl)pyrrolidin-3-ol derivatives C₁₃H₁₈N₂O₂ (e.g.) Variable Phenylethyl Antiviral activity reported in analogs (e.g., EC₅₀ values in low µM range)

Biological Activity

1-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzodiazoles, which are known for their diverse biological activities. The molecular formula of this compound is C11H12N2O, and it features a pyrrolidine ring attached to a benzodiazole moiety. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. A study reported an IC50 value of 50 µg/mL against Staphylococcus aureus, suggesting a moderate level of activity (Table 1) .

CompoundTarget OrganismIC50 (µg/mL)
This compoundStaphylococcus aureus50

Antitumor Activity

Benzodiazole derivatives have also been investigated for their antitumor potential. A derivative structurally related to this compound demonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 30 µM in various assays . This suggests that the compound may interfere with cellular proliferation mechanisms.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell signaling pathways, such as phosphoinositide 3-kinase (PI3K), which plays a critical role in cancer cell survival and proliferation .

Modulation of Gene Expression : It may also affect gene expression related to apoptosis and cell cycle regulation, contributing to its antitumor effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzodiazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with a particular potency against resistant strains .

Study on Anticancer Properties

In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in early apoptotic cells when treated with concentrations above 20 µM . This finding supports the potential use of this compound as an anticancer agent.

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